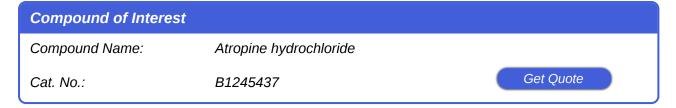


Atropine hydrochloride chemical properties and structure

Author: BenchChem Technical Support Team. Date: December 2025



Atropine Hydrochloride: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Atropine hydrochloride, a tropane alkaloid, is a competitive antagonist of muscarinic acetylcholine receptors. It is the hydrochloride salt of atropine, a racemic mixture of dextro- and levo-hyoscyamine, with the pharmacologic activity primarily residing in the levo-isomer. This technical guide provides an in-depth overview of the chemical properties and structure of atropine hydrochloride, intended to serve as a valuable resource for professionals in research and drug development.

Chemical Structure and Identification

Atropine hydrochloride possesses a distinctive bicyclic structure known as a tropane ring. The molecule is an ester of tropine and tropic acid. The hydrochloride salt is formed by the reaction of atropine with hydrochloric acid.

Key Structural and Identification Details:



Identifier	Value
IUPAC Name	[(1R,3r,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] (2RS)-3-hydroxy-2-phenylpropanoate;hydrochloride[1]
Molecular Formula	C17H24CINO3[1]
Molecular Weight	325.83 g/mol [1]
CAS Number	55-48-1 (for atropine sulfate, often used interchangeably in literature); 51-55-8 (for atropine)
SMILES Notation	CN1[C@H]2CC[C@@H]1CINVALID-LINK OC(=O)C(CO)c3ccccc3.Cl
Stereochemistry	Atropine is a racemic mixture of (R)- and (S)-hyoscyamine. The tropine portion has a defined stereochemistry ((1R,3r,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-ol), while the tropic acid moiety is racemic.

Physicochemical Properties

The physicochemical properties of **atropine hydrochloride** are critical for its formulation, delivery, and pharmacokinetic profile.

Property	Value
Melting Point	Approximately 190 °C (decomposes)[2]
Solubility	Water: Very soluble (1 g in <1 mL)[2] Ethanol: Freely soluble (1 g in 1-10 mL) Chloroform: Soluble (1 g in 10-30 mL) Ether: Slightly soluble (1 g in 100-1000 mL)
рКа	9.8[2]
Appearance	White crystalline powder or colorless crystals.[3]



Spectroscopic Data

Spectroscopic analysis is essential for the identification and characterization of **atropine hydrochloride**.

Spectroscopic Technique	Key Data
UV-Vis Spectroscopy	In methanol, atropine exhibits absorption maxima at approximately 252, 258, and 264 nm. [2]
Infrared (IR) Spectroscopy	Characteristic peaks include those for the ester carbonyl group (around 1730 cm ⁻¹), hydroxyl group (broad band around 3400 cm ⁻¹), and C-O stretching vibrations.
Nuclear Magnetic Resonance (NMR) Spectroscopy	¹ H and ¹³ C NMR spectra show characteristic signals for the tropane ring, the phenyl group, and the ester and hydroxyl functionalities, confirming the molecular structure.

Experimental Protocols Determination of Melting Range

The melting range of **atropine hydrochloride** can be determined according to the United States Pharmacopeia (USP) General Chapter <741> "Melting Range or Temperature".[4][5][6] [7][8]

Methodology (USP Class Ia):

- Apparatus: A suitable melting range apparatus with a heated bath and a calibrated thermometer.
- Sample Preparation: The atropine hydrochloride sample should be a fine, dry powder.
- Procedure:



- A small amount of the powdered sample is packed into a capillary tube to a height of 2.5 3.5 mm.[6]
- The capillary tube is placed in the heating block of the apparatus.
- The temperature is raised at a rate of 1°C per minute.[7]
- The temperature at which the substance begins to collapse or melt (onset point) and the temperature at which it is completely molten (clear point) are recorded as the melting range.[6]



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Experimental workflow for determining the melting range of **atropine hydrochloride**.

Determination of Aqueous Solubility

The equilibrium solubility of **atropine hydrochloride** can be determined using the shake-flask method as outlined in the USP General Chapter <1236> "Solubility Measurements".[9][10][11] [12][13]

Methodology (Shake-Flask Method):

- Materials: Atropine hydrochloride, purified water (or other relevant aqueous buffer), temperature-controlled shaker, filtration apparatus (e.g., 0.45 μm syringe filters), and a validated analytical method for quantification (e.g., HPLC-UV).
- Procedure:



- Add an excess amount of atropine hydrochloride to a known volume of the aqueous medium in a sealed container.
- Agitate the container in a temperature-controlled shaker (e.g., at 25°C or 37°C) for a sufficient period to reach equilibrium (typically 24-48 hours).
- Allow the undissolved solid to settle.
- Carefully withdraw a sample of the supernatant and filter it to remove any undissolved particles.
- Dilute the filtrate to a suitable concentration and quantify the amount of dissolved atropine
 hydrochloride using a validated analytical method.



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Experimental workflow for determining the aqueous solubility of **atropine hydrochloride**.

Mechanism of Action: Signaling Pathways

Atropine hydrochloride is a non-selective competitive antagonist of muscarinic acetylcholine receptors (mAChRs), of which there are five subtypes (M1-M5).[10] These receptors are G-protein coupled receptors (GPCRs) that mediate the effects of the neurotransmitter acetylcholine (ACh). By blocking these receptors, atropine inhibits the effects of the parasympathetic nervous system.[10]

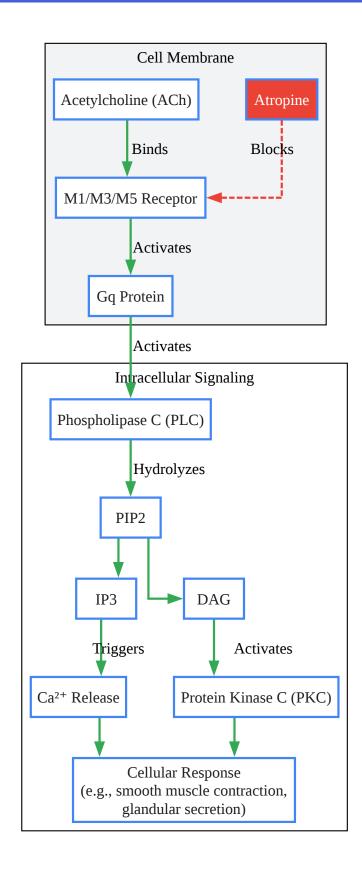
The signaling pathways affected by atropine depend on the specific muscarinic receptor subtype being antagonized.



Antagonism of M1, M3, and M5 Receptors (Gq-coupled)

M1, M3, and M5 receptors are coupled to Gq proteins.[14] Activation of these receptors by acetylcholine leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG).[1][15] IP₃ triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). Atropine blocks these downstream effects by preventing the initial binding of acetylcholine to the receptor.





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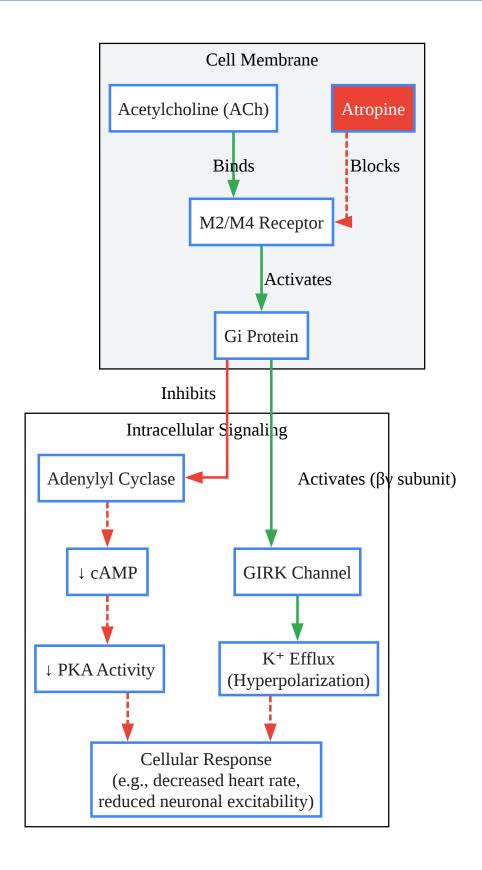
Atropine antagonism of Gq-coupled M1, M3, and M5 muscarinic receptor signaling.



Antagonism of M2 and M4 Receptors (Gi-coupled)

M2 and M4 receptors are coupled to Gi proteins.[14] When acetylcholine binds to these receptors, the Gi protein inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[16] This, in turn, reduces the activity of protein kinase A (PKA). Additionally, the $\beta\gamma$ -subunits of the Gi protein can directly activate G-protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to hyperpolarization of the cell membrane. Atropine prevents these inhibitory effects by blocking the initial binding of acetylcholine.





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Atropine antagonism of Gi-coupled M2 and M4 muscarinic receptor signaling.



Conclusion

This technical guide has provided a detailed overview of the chemical properties, structure, and mechanism of action of **atropine hydrochloride**. The tabulated data on its physicochemical and spectroscopic properties, along with standardized experimental protocols, offer a practical resource for laboratory work. The visualization of the signaling pathways involved in its mechanism of action provides a clear understanding of its pharmacological effects at the molecular level. This comprehensive information is intended to support the ongoing research and development efforts of scientists and professionals in the pharmaceutical field.

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